4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound characterized by the presence of trifluoromethyl and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Uniqueness
4,4,4-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide is unique due to the presence of both trifluoromethyl and thiazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9F3N2OS |
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Molecular Weight |
238.23 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H9F3N2OS/c1-5-4-12-7(15-5)13-6(14)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,12,13,14) |
InChI Key |
BHFQGPFWGNNPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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